methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Overview
Description
Sofosbuvir impurity N is a chemical compound associated with the antiviral drug sofosbuvir, which is used in the treatment of hepatitis C virus infections. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the safety, efficacy, and stability of the drug. Sofosbuvir impurity N is one of the many impurities that can be formed during the synthesis or degradation of sofosbuvir.
Preparation Methods
The synthesis of sofosbuvir impurity N involves several steps, including the protection and deprotection of functional groups, as well as the use of specific reagents and conditions to achieve the desired chemical transformations. The general synthetic route includes:
Grafting a terminal hydroxyl group: of the first compound with a protective group to obtain an intermediate.
Grafting a second protective group: on the cyclic hydroxyl of the intermediate.
Removing the first protective group: to obtain another intermediate.
Grafting a third protective group: on the terminal hydroxyl of the intermediate.
Removing the third protective group: to obtain sofosbuvir impurity N.
Industrial production methods for sofosbuvir impurity N involve similar steps but are optimized for large-scale production, ensuring high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Sofosbuvir impurity N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sofosbuvir impurity N is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of sofosbuvir.
Biology: It is studied to understand the metabolic pathways and degradation products of sofosbuvir.
Medicine: It is used in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical formulations.
Industry: It is used in the quality control and assurance processes during the manufacturing of sofosbuvir
Mechanism of Action
The mechanism of action of sofosbuvir impurity N is related to its chemical structure and reactivity. As an impurity, it does not have a therapeutic effect but can influence the stability and efficacy of sofosbuvir. The molecular targets and pathways involved include interactions with enzymes and other proteins that may lead to the formation or degradation of the impurity .
Comparison with Similar Compounds
Sofosbuvir impurity N can be compared with other similar compounds, such as:
These impurities share similar chemical structures and are formed during the synthesis or degradation of sofosbuvir. each impurity has unique properties and reactivity, which can affect the overall quality and stability of the drug .
Sofosbuvir impurity N is unique in its specific formation pathway and the conditions required for its synthesis. Understanding these impurities is crucial for ensuring the safety and efficacy of sofosbuvir as a pharmaceutical product.
Properties
IUPAC Name |
methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN3O9P/c1-12(17(27)30-3)23-34(29,33-13-7-5-4-6-8-13)31-11-14-16(26)20(2,21)18(32-14)24-10-9-15(25)22-19(24)28/h4-10,12,14,16,18,26H,11H2,1-3H3,(H,23,29)(H,22,25,28)/t12-,14+,16+,18+,20+,34-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASYBZIIPQSWBV-ZWXZMKCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN3O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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